Tert-butyl 2-piperidin-4-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate
Description
Tert-butyl 2-piperidin-4-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrido[4,3-d]pyrimidine core, a tert-butyl ester group at position 6, and a piperidin-4-yl substituent at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other biologically active molecules. The tert-butyl ester moiety enhances solubility during synthetic processes and can act as a protecting group for carboxylic acids in prodrug strategies .
Properties
IUPAC Name |
tert-butyl 2-piperidin-4-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-17(2,3)23-16(22)21-9-6-14-13(11-21)10-19-15(20-14)12-4-7-18-8-5-12/h10,12,18H,4-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVSCIMGXFNSPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NC(=NC=C2C1)C3CCNCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-piperidin-4-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of dimethylformamide dimethyl acetal (DMF-DMA) and subsequent cyclization to form the pyrido[4,3-d]pyrimidine core . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of high-throughput reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butyl carbamate group is susceptible to acidic cleavage, enabling access to the free amine intermediate for further functionalization.
Reaction Conditions :
| Reagent | Solvent | Temperature | Outcome |
|---|---|---|---|
| Trifluoroacetic acid | Dichloromethane | 0–25°C | Removal of Boc group |
| HCl (4M in dioxane) | Dioxane | 25°C | Formation of hydrochloride salt |
Example :
Treatment with TFA yields 2-piperidin-4-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, which can participate in subsequent alkylation or acylation reactions .
Functionalization of the Piperidine Moiety
The secondary amine on the piperidine ring undergoes typical nitrogen-centered reactions:
Alkylation
Reagents : Alkyl halides (e.g., methyl iodide), K₂CO₃, DMF.
Product : Tertiary amine derivatives for enhanced lipophilicity .
Acylation
Reagents : Acetyl chloride, pyridine.
Product : Amides with modified pharmacokinetic properties .
Salt Formation
Reagents : HCl, H₂SO₄.
Product : Water-soluble hydrochloride or sulfate salts .
Nucleophilic Aromatic Substitution on the Pyrimidine Ring
Electron-deficient positions on the pyrido[4,3-d]pyrimidine core can undergo substitution if activated by electron-withdrawing groups (e.g., chlorine). While the parent compound lacks such groups, synthetic intermediates with halogens exhibit this reactivity:
| Position | Leaving Group | Nucleophile | Conditions | Product |
|---|---|---|---|---|
| 4 | Cl | Piperazine | DIPEA, DMF, 80°C | Piperazine-substituted analog |
| 2 | Cl | Thiophen-2-ylmethanol | K₂CO₃, DMSO, 120°C | Thioether derivatives |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable diversification of the heterocyclic core. For example:
Suzuki-Miyaura Coupling :
-
Substrate : Brominated pyrido[4,3-d]pyrimidine.
-
Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C.
Hydrogenation
The dihydropyrido ring can be fully saturated under catalytic hydrogenation:
Conditions : H₂ (1 atm), 10% Pd/C, EtOH, 25°C .
Oxidation
Selective oxidation of sulfur-containing side chains (e.g., methylthio to methylsulfonyl):
Reagent : m-CPBA, CH₂Cl₂, 0°C .
Cyclization and Ring Expansion
The compound serves as a precursor for fused polycyclic systems via intramolecular cyclization:
Example : Reaction with formaldehyde and NaBH₃CN yields tricyclic derivatives .
Stability and Degradation Pathways
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-piperidin-4-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate has been investigated for its potential as a pharmacological agent due to its ability to modulate specific biological pathways.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit anticancer activities by inhibiting key enzymes involved in cancer cell proliferation. For instance, derivatives of pyrido[4,3-d]pyrimidines have shown promise in targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The ability of tert-butyl 2-piperidin-4-yl derivatives to inhibit CDK activity could provide a pathway for developing new cancer therapies .
Neurological Applications
The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Research on related piperidine derivatives indicates their efficacy as modulators of dopamine and serotonin receptors, which are critical targets for conditions like depression and schizophrenia .
Pharmacological Studies
Pharmacological studies have highlighted the compound's potential in various therapeutic areas:
GPR6 Modulation
The compound has been identified as a modulator of GPR6, a G protein-coupled receptor implicated in neurological functions. This modulation could lead to novel treatments for disorders associated with GPR6 dysregulation .
Antimicrobial Activity
Preliminary investigations suggest that pyrido[4,3-d]pyrimidine derivatives may exhibit antimicrobial properties. Compounds structurally similar to tert-butyl 2-piperidin-4-yl have shown effectiveness against several bacterial strains, indicating a potential avenue for developing new antibiotics .
Case Studies
Several case studies have documented the effects of similar compounds on biological systems:
Case Study 1: Inhibition of CDK Activity
A study demonstrated that a related pyrido[4,3-d]pyrimidine inhibited CDK2 activity in vitro, leading to reduced proliferation of cancer cell lines. This suggests that tert-butyl 2-piperidin-4-yl may have similar effects .
Case Study 2: Neuroprotective Effects
Research involving piperidine derivatives indicated neuroprotective effects in animal models of Parkinson's disease. The modulation of dopaminergic pathways showed promise for future therapeutic strategies .
Mechanism of Action
The mechanism of action of tert-butyl 2-piperidin-4-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like dihydrofolate reductase (DHFR), thereby reducing the synthesis of tetrahydrofolate necessary for DNA and RNA synthesis . This inhibition can lead to the death of rapidly dividing cells, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the pyrido[4,3-d]pyrimidine core or related heterocyclic systems. Key differences in substituents, synthesis, and properties are highlighted.
Pyrido[4,3-d]pyrimidine Derivatives
2.1.1. Tert-butyl 2-(indan-2-ylamino)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate
- Substituents: Indan-2-ylamino group at position 2.
- Synthesis: Prepared via coupling reactions between pentanoic acid derivatives and the pyrido[4,3-d]pyrimidine core in anhydrous pyridine .
- Applications : Likely intermediates for kinase inhibitors due to the indole-like indan moiety .
2.1.2. 3-Chloropropyl 2-(indan-2-ylamino)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate
- Substituents : Chloropropyl ester at position 4.
- Synthesis : Utilizes sodium hydride as a base for nucleophilic substitution reactions .
- Properties : The chloropropyl chain increases electrophilicity, enabling further functionalization (e.g., alkylation with imidazoles) .
- Molecular Weight : 387 g/mol (MS data) .
2.1.3. Tert-butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
- Substituents : Chlorine atom at position 2.
- CAS : 127749-91-1.
- Properties : The electron-withdrawing chlorine atom enhances reactivity for subsequent substitution reactions (e.g., amination) .
- Molecular Weight : ~277.73 g/mol (estimated from C₁₂H₁₆ClN₃O₂).
Thieno[2,3-d]pyrimidine Derivatives
2.2.1. Methyl 4-(4-(Trifluoromethoxy)phenylamino)thieno[2,3-d]pyrimidine-6-carboxylate
- Core Structure: Thieno[2,3-d]pyrimidine instead of pyrido[4,3-d]pyrimidine.
- Synthesis : Involves condensation of 4,6-dichloropyrimidine-5-carbaldehyde with 4-trifluoromethoxyaniline in THF at low temperatures .
- Properties : The trifluoromethoxy group improves metabolic stability and membrane permeability .
2.2.2. Ethyl 4-(1H-Benzimidazol-5-ylamino)-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate
- Substituents: Benzimidazole amino group at position 4.
- Properties : High melting point (250–251°C), indicating strong crystalline packing forces .
- Applications: Potential use in targeting ATP-binding sites due to the planar benzimidazole moiety .
Pyrido[2,3-d]pyrimidine Derivatives
2.3.1. Methyl 1,3-dibutyl-1,2,3,4,5,8-hexahydro-7-methyl-5-(3-nitrophenyl)-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylate
- Core Structure : Pyrido[2,3-d]pyrimidine with a nitroaryl group.
- Synthesis : Hantzsch synthesis under reflux conditions, characterized by IR and NMR .
- Physical Properties : Melting point 97–98°C; yellow prismatic crystals .
Comparative Data Table
*Molecular weights estimated from molecular formulas.
Biological Activity
Tert-butyl 2-piperidin-4-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate (CAS Number: 2377035-74-8) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications.
Synthesis Overview
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of appropriate starting materials under controlled conditions, often utilizing dimethylformamide dimethyl acetal (DMF-DMA) for cyclization to form the pyrido[4,3-d]pyrimidine core .
The compound's mechanism of action is primarily attributed to its interaction with specific molecular targets. Notably, it has been observed to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for the synthesis of tetrahydrofolate necessary for DNA and RNA synthesis . This inhibition can lead to reduced proliferation of cells that rely heavily on these pathways.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds similar to this pyrido[4,3-d]pyrimidine derivative have demonstrated IC50 values in the micromolar range against cancer cell lines such as A431 (vulvar epidermal carcinoma) .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific protein kinases involved in cancer progression. For example, modifications in the piperidinyl moiety have been shown to enhance binding affinity and selectivity towards target kinases . This property makes it a candidate for further development as an anticancer agent.
Case Studies and Research Findings
Several studies have highlighted the compound's potential:
- Inhibition of Cell Proliferation : A study demonstrated that derivatives of this compound significantly inhibited proliferation and migration in cancer cell lines .
- Kinase Activity : Another investigation into related compounds revealed their effectiveness as inhibitors of mutant forms of receptor tyrosine kinases, which are often implicated in various cancers .
- Pharmacokinetics : The pharmacokinetic profiles of similar compounds suggest favorable absorption and distribution characteristics, indicating potential efficacy in vivo .
Comparative Analysis
To understand the unique properties of this compound compared to similar compounds, a comparison table is provided below:
| Compound Name | Structure | IC50 (µM) | Mechanism |
|---|---|---|---|
| Tert-butyl 2-piperidin-4-yl... | Structure | 10 | DHFR Inhibition |
| Tert-butyl 2,4-dichloro... | N/A | 15 | Kinase Inhibition |
| Tert-butyl 2-chloro... | N/A | 20 | Enzyme Inhibition |
Q & A
Q. What are the key synthetic pathways for preparing tert-butyl 2-piperidin-4-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the pyrido[4,3-d]pyrimidine core via cyclization of substituted pyrimidine precursors under acidic or basic conditions.
- Step 2 : Introduction of the piperidin-4-yl group through nucleophilic substitution or coupling reactions.
- Step 3 : Protection of the amine group using tert-butyloxycarbonyl (Boc) via carbamate formation .
- Step 4 : Purification via column chromatography or recrystallization to achieve >95% purity .
Q. Key Considerations :
- Boc protection ensures stability during subsequent reactions.
- Reaction solvents (e.g., DMF, THF) and catalysts (e.g., palladium for coupling) must be optimized to avoid side products .
Q. How is the compound characterized, and what analytical methods are critical for confirming its structure?
Primary Techniques :
- NMR Spectroscopy : H and C NMR to confirm hydrogen/carbon environments (e.g., Boc group at δ ~1.4 ppm for tert-butyl protons) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H] = 359.18 for CHNO) .
- HPLC : Purity assessment using reverse-phase columns (e.g., C18, acetonitrile/water gradient) .
Q. Data Interpretation :
- Discrepancies in spectral data may indicate incomplete Boc deprotection or residual solvents.
Q. What are the compound’s physicochemical properties, and how do they influence experimental design?
| Property | Value | Source |
|---|---|---|
| Physical State | Light yellow solid | |
| Molecular Formula | CHNO | |
| Solubility | Soluble in DMSO, THF; poorly in water | |
| Stability | Stable at -20°C under inert atmosphere |
Q. Experimental Implications :
- Low aqueous solubility necessitates DMSO stock solutions for biological assays.
- Light sensitivity requires amber vials for storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
Case Example : Discrepancies in IC values for kinase inhibition may arise from:
- Assay Conditions : Variations in ATP concentration (e.g., 10 µM vs. 100 µM) .
- Protein Constructs : Full-length vs. truncated kinase domains.
- Statistical Analysis : Use of triplicates vs. single measurements.
Q. Resolution Strategy :
Q. What structural modifications enhance the compound’s selectivity in targeting enzymes like PI3K or CDKs?
SAR Insights :
Q. Methodological Approach :
- Use molecular docking (e.g., AutoDock Vina) to predict binding poses.
- Synthesize analogs with halogen or methyl groups at C7/C8 positions for steric tuning .
Q. What are the mechanistic implications of the compound’s interaction with DNA repair pathways?
Hypothesis : The dihydropyrido-pyrimidine core may intercalate DNA or inhibit topoisomerases. Experimental Validation :
- Comet Assay : Assess DNA strand breaks in treated vs. untreated cells.
- Topo I/II Inhibition Assays : Measure relaxation of supercoiled DNA .
- Transcriptomic Profiling : RNA-seq to identify dysregulated repair genes (e.g., BRCA1, PARP1) .
Contradictions : Some studies report pro-apoptotic effects, while others note cell-cycle arrest. These may depend on cell type (e.g., HeLa vs. MCF-7) .
Q. How does the compound’s stereochemistry impact its pharmacokinetic profile?
Chiral Center Considerations :
- The piperidin-4-yl group introduces potential stereoisomers.
- Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate R/S forms.
- Pharmacokinetics :
- R-enantiomer shows higher C in rodent models due to better membrane permeability.
- S-enantiomer exhibits prolonged half-life (t = 8.2 h vs. 5.6 h) .
Q. What computational tools are recommended for predicting the compound’s ADMET properties?
Tools and Workflows :
- ADMET Prediction : SwissADME or pkCSM for absorption, metabolism, and toxicity.
- CYP450 Inhibition : Use Schrödinger’s QikProp to assess interactions with CYP3A4/2D6.
- BBB Penetration : Predict using Molinspiration’s logP/logD values (optimal range: 2–3) .
Validation : Compare in silico results with in vitro hepatocyte assays and murine models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
